molecular formula C18H39OP B1581914 Trihexylphosphine oxide CAS No. 3084-48-8

Trihexylphosphine oxide

Cat. No.: B1581914
CAS No.: 3084-48-8
M. Wt: 302.5 g/mol
InChI Key: PPDZLUVUQQGIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trihexylphosphine oxide is an organophosphorus compound with the formula OP(C6H13)3. It belongs to the phosphine oxide family, characterized by a phosphoryl (P=O) group. The compound is expected to be a white solid at room temperature, similar to the common analogue triphenylphosphine oxide . Phosphine oxides are recognized in synthetic chemistry for their ability to act as ligands in coordination chemistry and as catalysts or additives in various reactions, leveraging the Lewis basicity of the oxygen atom . For instance, triphenylphosphine oxide is known to form complexes with metal centers and is used to catalyze reactions such as the cyanosilylation of aldehydes . Furthermore, phosphine oxides have been studied for their unique ability to bind and decompose hydrogen peroxide (H2O2), suggesting potential applications in developing materials with oxidative stability . Researchers value this compound for its potentially altered solubility and steric properties compared to aromatic analogues, making it a compound of interest in catalysis and materials science. This product is for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dihexylphosphorylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39OP/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDZLUVUQQGIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051992
Record name Trihexylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3084-48-8
Record name Trihexylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3084-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, trihexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine oxide, trihexyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphine oxide, trihexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trihexylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexylphosphine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Routes and Chemical Transformations of Trihexylphosphine Oxide

Methodologies for Trihexylphosphine (B1293673) Oxide Synthesis

The preparation of trihexylphosphine oxide can be achieved through several synthetic pathways. These methods often involve either the direct formation of the phosphorus-oxygen double bond (P=O) on a pre-formed trihexylphosphine skeleton or the construction of the trialkylphosphine oxide structure through carbon-phosphorus bond formation with a phosphorus-containing precursor.

The Grignard reaction is a cornerstone in the synthesis of trialkylphosphine oxides, including this compound. organic-chemistry.org This approach utilizes organomagnesium halides (Grignard reagents) to form new carbon-phosphorus bonds. Two primary variations of this method are commonly employed.

One route involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with phosphorus oxychloride (POCl₃). google.com In this one-step process, the three chlorine atoms on the phosphorus oxychloride are substituted by hexyl groups from the Grignard reagent. A critical consideration for this method is the stringent requirement for anhydrous (water-free) and alcohol-free conditions, as the presence of these substances can lead to violent, explosive reactions. google.com

A second, often higher-yielding, approach involves a two-step process starting with phosphorus trichloride (B1173362) (PCl₃). google.com

Formation of Trialkylphosphine: Hexylmagnesium halide is reacted with PCl₃. The lower steric hindrance around the phosphorus atom in PCl₃ compared to POCl₃ facilitates the substitution of all three chlorine atoms, leading to the formation of trihexylphosphine (P(C₆H₁₃)₃). google.com

Oxidation: The resulting trihexylphosphine is then oxidized to this compound. This oxidation can be readily achieved using various oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen. google.comwikipedia.orgresearchgate.net

This two-step method using PCl₃ can produce trialkylphosphine oxide in yields greater than 80%, which is often an improvement over the direct reaction with POCl₃ that can result in a mixture of mono-, di-, and tri-substituted products. google.com The synthesis of various phosphines and their oxides via Grignard reagents is a well-established and versatile technique. thieme-connect.deresearchgate.netnih.gov

Beyond the Grignard method, several other strategies are available for the synthesis of phosphine (B1218219) oxides. These methods offer alternative routes that may be preferable depending on the availability of starting materials and desired reaction conditions.

Oxidation of Tertiary Phosphines: This is the most direct method, where a corresponding trialkylphosphine is oxidized. wikipedia.org Common oxidizing agents include hydrogen peroxide (H₂O₂), which efficiently converts the phosphine to its oxide. researchgate.net Air oxidation is also possible, particularly for highly reactive trialkylphosphines. wikipedia.org

Michaelis-Arbuzov Reaction: This reaction provides a pathway to phosphine oxides through the reaction of a dialkylphosphinite ester with an alkyl halide. thieme-connect.de It is a well-established method for forming a new phosphorus-carbon bond and simultaneously creating the phosphine oxide moiety. thieme-connect.de

Hydrolysis of Alkylphosphine-Iodine Complexes: The synthesis of mixed trialkylphosphine oxides has been achieved through the hydrolysis of an alkylphosphine-iodine complex, offering a method where product composition can be controlled by adjusting reactant ratios. iaea.org

Wittig Reaction Byproduct: Trialkylphosphine oxides, most famously triphenylphosphine (B44618) oxide, are the stoichiometric byproducts of the Wittig reaction, a widely used method for alkene synthesis. wikipedia.org While not a direct synthesis, it is a major source of phosphine oxides.

Hydrolysis of Dihalides: The hydrolysis of a pentavalent phosphorus dihalide (R₃PCl₂) readily yields the corresponding phosphine oxide and two equivalents of hydrochloric acid. wikipedia.org

Synthesis MethodKey ReactantsBrief DescriptionReference
Grignard Reaction (via POCl₃)Alkylmagnesium halide, Phosphorus oxychlorideA one-step reaction where the Grignard reagent displaces chlorine atoms on POCl₃. google.com
Grignard Reaction (via PCl₃)Alkylmagnesium halide, Phosphorus trichloride, Oxidizing agentA two-step process involving the formation of a trialkylphosphine followed by oxidation. google.com
Oxidation of PhosphinesTrialkylphosphine, Oxidizing agent (e.g., H₂O₂)Direct oxidation of the trivalent phosphine to the pentavalent phosphine oxide. wikipedia.orgresearchgate.net
Michaelis-Arbuzov ReactionDialkylphosphinite ester, Alkyl halideReaction forms a P-C bond and the phosphine oxide functionality. thieme-connect.de
Hydrolysis of Phosphine-Iodine ComplexAlkylphosphine-iodine complex, WaterHydrolysis yields mixed trialkyl phosphine oxides. iaea.org

Chemical Transformations Involving this compound

This compound is a stable compound, but it can undergo specific chemical transformations. These reactions are primarily focused on the reduction of the P=O bond to regenerate the parent phosphine or on using the phosphine oxide group as a handle for further molecular functionalization.

The conversion of phosphines to phosphine oxides is a common outcome in catalytic cycles where phosphines are used as ligands. The regeneration of the phosphine from its oxide is crucial for the economic viability of these processes. The strength of the P=O bond makes this reduction challenging, often requiring potent reducing agents or activation of the oxygen atom. ru.nl

Several classes of reagents and methods have been developed for this purpose:

Silanes: Silanes are frequently used reducing agents. Trichlorosilane is a standard laboratory reagent for this deoxygenation. wikipedia.org Other silicon-based reagents like tetramethyldisiloxane (TMDS) can also be used, sometimes in the presence of a copper or titanium catalyst. organic-chemistry.org A metal-free reduction has been developed using oxalyl chloride as an activator followed by reduction with hexachlorodisilane, which proceeds under mild conditions. acs.orgnih.gov

Metal Hydrides: Powerful reducing agents like lithium aluminium hydride (LAH) can reduce phosphine oxides, though additives may be required for good conversion. ru.nl Dialkylaluminium hydrides have also been shown to be effective. google.com

Electrochemical Reduction: A modern approach involves the direct electrochemical reduction of the phosphine oxide. nih.gov This method can be scalable and avoids the use of costly chemical reductants. nih.gov

Reducing SystemKey FeaturesReference
Trichlorosilane (HSiCl₃)Standard laboratory method for deoxygenation. wikipedia.org
Oxalyl Chloride / HexachlorodisilaneMetal-free, one-pot procedure operating under mild conditions. acs.orgnih.gov
Tetramethyldisiloxane (TMDS)Mild reducing agent, often used with a transition metal catalyst. organic-chemistry.org
Dialkylaluminium HydrideEffective reducing agent for phosphine oxides. google.com
Electrochemical MethodsDirect, scalable reduction without chemical reductants. nih.gov

The phosphine oxide group is not merely an inert functionality; it can act as a directing group or a chemical handle for further elaboration of the molecule. This allows for the synthesis of more complex and specialized organophosphorus compounds.

One key strategy is C-H functionalization, where the phosphine oxide moiety directs a catalyst to activate a nearby C-H bond. While extensively studied for arylphosphine oxides, where iridium catalysts can promote C-H aromatization, related principles can apply to alkyl systems. acs.org For instance, photoredox catalysis enables the C(sp³)-H radical functionalization to create α-chiral alkyl phosphine oxides, demonstrating a powerful method for modifying the alkyl chains attached to the phosphorus. nih.gov

The phosphine oxide group can also serve as an anchor to immobilize molecules onto surfaces. Phosphine oxide derivatives have been used to functionalize gold nanoparticles and multiwalled carbon nanotubes, creating novel materials for catalysis and sensing applications. researchgate.netmdpi.com Furthermore, synthetic strategies involving the ring-opening of cyclic phosphorus compounds like oxaphospholanes with Grignard reagents can produce phosphine oxides with specific functional groups, such as a γ-hydroxypropyl chain, incorporated into their structure. beilstein-journals.org

Coordination Chemistry of Trihexylphosphine Oxide

Fundamental Principles of Phosphoryl Oxygen Coordination

The coordination behavior of trihexylphosphine (B1293673) oxide is fundamentally dictated by the electronic structure and basicity of its phosphoryl oxygen.

Electronic Structure Analysis of the P=O Moiety in Trihexylphosphine Oxide

The phosphorus-oxygen (P=O) bond in this compound is a highly polar and strong covalent bond. The electronic structure can be described by a combination of a σ-bond and a π-bond. The phosphorus atom is sp³ hybridized, forming four σ-bonds: three with the hexyl groups and one with the oxygen atom. The π-bond is formed by the overlap of the d-orbitals of the phosphorus atom with the p-orbitals of the oxygen atom. This pπ-dπ bonding results in a partial double bond character, contributing to the bond's strength and influencing the electron density on the oxygen atom. wikipedia.org

The presence of three electron-donating hexyl groups increases the electron density on the phosphorus atom, which in turn enhances the back-bonding to the oxygen atom. This inductive effect makes the phosphoryl oxygen in THPO a strong Lewis base, readily available to donate its lone pair of electrons to a metal center. researchgate.netresearchgate.net Upon coordination to a metal ion, the P=O bond length typically elongates, reflecting the donation of electron density from the oxygen to the metal and a consequent weakening of the P=O bond. wikipedia.org

Basicity of Phosphoryl Oxygen and its Influence on Coordination

The basicity of the phosphoryl oxygen is a critical factor determining the strength and stability of the complexes formed. The electron-donating nature of the three hexyl groups in THPO significantly increases the electron density on the phosphoryl oxygen, making it a more potent Lewis base compared to phosphine (B1218219) oxides with less electron-donating substituents. researchgate.netresearchgate.net This enhanced basicity leads to stronger coordination with metal ions.

The strength of the coordination bond is also influenced by the nature of the metal ion. Hard metal ions, which are typically highly charged and non-polarizable, form stronger bonds with hard Lewis bases like the phosphoryl oxygen of THPO. wikipedia.org This principle explains the strong affinity of THPO for f-block elements and certain transition metals. The replacement of a P-O-C group with a P-C group, as seen when moving from phosphates to phosphine oxides, introduces a more electron-donating group, which greatly increases the solvent strength and basicity of the phosphoryl oxygen. researchgate.net

Complexation with f-Block Elements

This compound is a highly effective extractant for f-block elements, a property directly linked to its strong coordination with these ions.

Interaction with Actinide Ions (e.g., U(VI), Th(IV), Am(III), Pu(IV))

This compound demonstrates a strong affinity for actinide ions, forming stable complexes that are crucial in nuclear fuel reprocessing and waste management. The high positive charge and small ionic radii of actinide ions make them hard acids, leading to strong interactions with the hard Lewis base of the phosphoryl oxygen in THPO.

Studies have shown that THPO is an effective extractant for uranium(VI) and plutonium(IV). akjournals.com The extraction efficiency is influenced by the structure of the alkyl chains, with symmetric trialkyl phosphine oxides showing a trend of increasing extractive properties with increasing chain length from tributylphosphine (B147548) oxide to trioctylphosphine (B1581425) oxide. akjournals.com Solid complexes of U(VI) with trialkylphosphine oxides have been successfully isolated and characterized. akjournals.com

The complexation of THPO with Th(IV) has also been extensively studied. Density Functional Theory (DFT) calculations have revealed that in Th(IV) complexes, there is a significant contribution from both orbital and dispersion interactions. researchgate.netresearchgate.net The stability of these complexes is influenced by geometric strain and dispersion forces. researchgate.net Research on various organophosphorus esters has shown that the replacement of a P-O-C bond with a P-C bond significantly enhances the extraction of actinides like U(VI), Th(IV), and Am(III). researchgate.net This is attributed to the increased electron-donating ability of the alkyl groups directly attached to the phosphorus atom. researchgate.netresearchgate.net The extraction behavior of Am(III) with different phosphine oxides has also been investigated, highlighting the role of the ligand structure in extraction efficiency. researchgate.net Furthermore, the complexation of Pu(IV) with phosphine oxide functionalized ionic liquids has been explored for potential applications in the nuclear fuel cycle. rsc.org

Actinide IonTypical Complex StoichiometryKey Research Findings
U(VI) UO₂(NO₃)₂·2THPOEffective extraction from nitric acid solutions. researchgate.netakjournals.com Stability influenced by dispersion interactions with longer alkyl chains. researchgate.net
Th(IV) Th(NO₃)₄·2THPOStrong complexation driven by orbital and dispersion interactions. researchgate.net Forms intramolecular complexes with chelating bisphosphoramides. researchgate.net
Am(III) Am(NO₃)₃·3THPOExtraction efficiency is dependent on the structure of the phosphine oxide. researchgate.netresearchgate.net
Pu(IV) Pu(NO₃)₄·2THPOHigh extraction efficiency from acidic solutions. akjournals.com Studied in the context of ionic liquid extraction systems. rsc.org

Complexation with Lanthanide Ions (e.g., La(III), Eu(III), Dy(III), Ce(III))

This compound and its analogs form a variety of complexes with lanthanide ions, with applications ranging from solvent extraction to the development of luminescent materials and single-ion magnets. staffs.ac.ukmdpi.comrsc.org The coordination number and geometry of these complexes are influenced by the steric bulk of the phosphine oxide ligand and the nature of the counter-ion.

For instance, complexes of lanthanide triflates with the bulky tricyclohexylphosphine (B42057) oxide can exhibit high local symmetry, which is of interest for single-ion magnets. staffs.ac.uk The coordination of phosphine oxides to lanthanide ions like Dy(III) can be used to control the coordination environment and influence the magnetic anisotropy of the resulting complexes. mdpi.comrsc.org

The luminescent properties of Eu(III) complexes with phosphine oxide ligands have been a subject of significant research. rsc.orgnih.govscispace.com The coordination of phosphine oxides can sensitize the luminescence of Eu(III), leading to bright emission. The structure of the phosphine oxide ligand, including the presence of other functional groups, can be tuned to optimize the luminescent quantum yield. rsc.orgrsc.org

Cerium(III) and Cerium(IV) also form complexes with trialkylphosphine oxides. staffs.ac.uk The synthesis of Ce(IV) nitrate (B79036) complexes with phosphine oxides has been investigated, although they can be less stable than their Ce(III) counterparts. staffs.ac.uk The coordination chemistry of La(III) with various phosphine oxides has also been explored, with some complexes forming infinite coordination polymers. researchgate.net

Lanthanide IonCoordination Environment ExamplesNotable Properties and Applications
La(III) [LaCl₃(L)₂]n (polymeric)Forms infinite coordination polymers with bridging phosphine oxide ligands. researchgate.net
Eu(III) [Eu(hfa)₃(phosphine oxide)₂]Bright luminescence, potential for use in optical materials. rsc.orgscispace.com
Dy(III) [Dy(phosphine oxide)ₓ(anion)ᵧ]Single-ion magnet behavior, controlled by coordination geometry. mdpi.comrsc.org
Ce(III)/Ce(IV) Ce(NO₃)₃(R₃PO)₃, Ce(NO₃)₄(R₃PO)₂Used in catalytic applications. iaea.org Ce(IV) complexes can be less stable. staffs.ac.uk

Coordination with Transition Metals

This compound and other phosphine oxides act as effective ligands for a variety of transition metals. chemimpex.com They typically coordinate to the metal center through the phosphoryl oxygen atom, forming stable M-O bonds. wikipedia.org These complexes are often prepared by reacting a labile metal complex with the preformed phosphine oxide. wikipedia.org

The coordination of phosphine oxides to transition metals can influence the catalytic activity of the metal center. chemimpex.com For example, phosphine oxide ligands are used in palladium-catalyzed cross-coupling reactions. chemimpex.com The steric and electronic properties of the phosphine oxide can be tuned by changing the alkyl or aryl substituents on the phosphorus atom, thereby modifying the properties of the resulting metal complex.

While triarylphosphine oxides have been extensively studied in transition metal chemistry, trialkylphosphine oxides like THPO are also important ligands due to their stronger basicity. wikipedia.org The coordination chemistry of phosphine oxides with transition metals is a broad field with applications in catalysis, materials science, and more.

This compound as a Ligand in Organometallic Complexes

This compound functions as a monodentate, neutral ligand, coordinating to metal centers almost invariably through the oxygen atom of the P=O group. wikipedia.org This oxygen atom acts as a hard Lewis base, readily donating electron density to a metal center. wikipedia.org This characteristic makes it an effective ligand for a variety of metals, including hard metal centers like lanthanides and actinides, as well as transition metals such as palladium and platinum. nih.govresearchgate.net

The coordination of THPO to a metal (M) occurs via the formation of a direct M-O bond. wikipedia.org The general utility of phosphine oxides as ligands is well-established, and their properties can be modulated by altering the electronic and steric nature of the substituents on the phosphorus atom. kit.edu In the case of THPO, the three aliphatic hexyl groups contribute to its specific solubility and steric profile, influencing its interaction with metal precursors in various solvent systems. Its role is crucial in processes like solvent extraction of metals and in the formation of discrete organometallic complexes. researchgate.netakjournals.com

Stabilization of Metal Centers by this compound Ligands

A key application of phosphine oxide ligands, including THPO, is the stabilization of metal complexes, particularly those used in catalysis. chemimpex.comchemimpex.com Phosphine oxides can serve as labile ligands, weakly coordinating to a metal center to prevent decomposition or agglomeration without rendering the catalyst inactive. nih.gov

In palladium-catalyzed cross-coupling reactions, for example, phosphine oxide additives have been shown to prevent the precipitation of palladium black. nih.gov This stabilization maintains a consistent concentration of the active catalyst in the reaction mixture, leading to more reliable reaction rates and reproducible yields. The weak coordination is advantageous because the ligand can be easily displaced by a substrate during the catalytic cycle. wikipedia.orgnih.gov This ability to stabilize late transition metals while forming relatively weak complexes is of significant interest for developing more active catalysts. nih.gov Furthermore, the hydrophobic nature and thermal stability imparted by the hexyl groups contribute to its effectiveness as a stabilizing agent for metal complexes and nanoparticles in various applications. chemimpex.comchemimpex.com

Structural Elucidation of this compound Metal Complexes

Geometric Parameters and Bond Elongation upon Complexation

Upon coordination of the phosphine oxide's oxygen atom to a metal center, a notable change occurs in the P=O bond. The donation of electron density from the oxygen to the metal weakens the P=O double bond, resulting in its elongation. wikipedia.org For phosphine oxides in general, this elongation is typically around 2%. For instance, the P-O bond distance in free triphenylphosphine (B44618) oxide is 1.48 Å, which increases to 1.51 Å upon complexation to a nickel(II) center. wikipedia.org A similar marginal change in P=O bond length is observed in uranyl complexes with trialkyl phosphate (B84403) ligands. acs.org

Table 1: Representative P-O Bond Elongation in Phosphine Oxide Complexes This table uses triphenylphosphine oxide as a general example to illustrate the principle of P-O bond elongation upon complexation.

CompoundStateP-O Bond Length (Å)Reference
Triphenylphosphine oxideUncomplexed1.48 wikipedia.org
NiCl₂[OP(C₆H₅)₃]₂Complexed1.51 wikipedia.org

Table 2: Influence of Coordination Number on Metal-Oxygen Bond Lengths in Lanthanide (Ln) Complexes This table uses triphenylphosphine oxide complexes as examples to show how coordination number affects M-O bond lengths.

MetalCoordination NumberAverage Ln-O Bond Length (Å)Reference
Sm72.358 bath.ac.uk
Sm62.287 bath.ac.uk
Gd72.325 bath.ac.uk
Gd62.268 bath.ac.uk

Influence of Steric and Electronic Factors on Complex Stability

The stability and structure of metal complexes with this compound are governed by a balance of steric and electronic factors.

Electronic Factors: The primary electronic factor is the strong electron-donating ability (basicity) of the phosphine oxide oxygen. Trialkylphosphine oxides like THPO are generally more basic and thus better ligands than their triarylphosphine oxide counterparts. wikipedia.org This strong donation leads to stable bonds, particularly with hard metal cations. The stability of complexes with various organophosphorus ligands has been shown to increase in the order phosphate < phosphine oxide < phosphoramide, highlighting the favorable electronic nature of the phosphine oxide linkage. researchgate.net

Steric Factors: The three bulky hexyl groups of THPO exert significant steric hindrance around the metal center. This steric bulk can be a controlling factor in the coordination chemistry of the ligand. It can limit the number of ligands that can coordinate to a single metal ion, thereby influencing the final geometry of the complex. mdpi.com For instance, in the design of single-molecule magnets, bulky substituents on phosphine oxide ligands are desirable to prevent the coordination of too many ligands, which can be detrimental to the required magnetic anisotropy. mdpi.com

The interplay between sterics and electronics is critical. In the solvent extraction of actinides by symmetric trialkylphosphine oxides, the extractive capability increases with the length of the alkyl chain up to a certain point (e.g., trioctylphosphine oxide), after which steric effects become dominant and hinder effective complexation. akjournals.com Conversely, studies using DFT have shown that longer alkyl chains can increase dispersion energy, which in turn helps to stabilize the resulting metal complexes. acs.org This indicates an optimal balance between stabilizing dispersion forces from longer chains and destabilizing steric repulsion.

Solvent Extraction Applications of Trihexylphosphine Oxide

Principles of Liquid-Liquid Extraction with Trihexylphosphine (B1293673) Oxide

Liquid-liquid extraction, also known as solvent extraction, is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases. In the context of metal ion extraction with trihexylphosphine oxide, one phase is typically an aqueous solution containing the metal ions of interest, and the other is an organic phase consisting of THPO dissolved in a suitable nonpolar diluent. The fundamental principle relies on the ability of the THPO molecule to form a stable complex with the metal ion, thereby transferring it from the aqueous phase to the organic phase.

The extraction of metal ions by this compound predominantly occurs through a solvation mechanism. In this mechanism, the neutral THPO molecule acts as a Lewis base, donating a pair of electrons from the oxygen atom of the phosphoryl group (P=O) to the metal cation, which acts as a Lewis acid. This interaction results in the formation of a neutral metal-extractant complex that is soluble in the organic diluent.

The general equation for the extraction of a metal cation Mⁿ⁺ from an aqueous solution containing an anion A⁻ can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + mTHPO(org) ⇌ M(A)ₙ(THPO)ₘ

Where:

Mⁿ⁺ is the metal ion in the aqueous phase.

A⁻ is the counter-anion in the aqueous phase.

THPO is the this compound extractant in the organic phase.

[M(A)ₙ(THPO)ₘ] is the extracted metal complex in the organic phase.

(aq) and (org) denote the aqueous and organic phases, respectively.

n is the charge of the metal ion.

m is the solvation number, representing the number of THPO molecules associated with the metal ion in the extracted complex.

The formation of this complex is driven by the strong coordination of the phosphoryl oxygen to the metal center. The length of the hexyl chains in THPO contributes to the lipophilicity of the resulting complex, enhancing its solubility in the organic phase and thereby promoting efficient extraction.

The concentration of acid, typically nitric acid (HNO₃) in nuclear applications, in the aqueous phase plays a critical role in the extraction efficiency of metal ions with this compound. The effect of acid concentration is multifaceted and can either enhance or suppress extraction depending on the specific metal ion and the concentration of the extractant.

At low to moderate acid concentrations, an increase in acidity can lead to an increase in the extraction of some metal ions. This is often attributed to the "salting-out" effect, where the high concentration of nitrate (B79036) ions in the aqueous phase promotes the formation of neutral metal-nitrate species (e.g., M(NO₃)ₙ), which are more readily extracted by THPO.

Conversely, at very high acid concentrations, the extraction efficiency may decrease. This phenomenon can be explained by two primary factors:

Competition for the Extractant: Nitric acid itself can be extracted by THPO through the formation of a THPO·HNO₃ complex. At high HNO₃ concentrations, this competition for the free THPO molecules becomes significant, reducing the amount of extractant available to complex with the metal ions.

Formation of Anionic Metal Complexes: In highly acidic solutions, metal ions can form anionic complexes (e.g., [M(NO₃)ₙ₊₁]⁻), which are not readily extracted by the neutral THPO.

The extraction behavior of metal ions is therefore a complex function of the interplay between the salting-out effect and the competitive extraction of acid. For instance, studies on the closely related extractant trioctylphosphine (B1581425) oxide (TOPO) have shown that at higher concentrations of the extractant, the extraction efficiency of Co(II) decreases with increasing HNO₃ concentration, whereas at lower TOPO concentrations, the efficiency initially improves with rising HNO₃ concentration before declining researchgate.net. This highlights the importance of optimizing the acid concentration for a given metal ion and extractant concentration to achieve maximum separation efficiency.

Selective Extraction of Metal Ions by this compound

This compound exhibits a significant capacity for the selective extraction of various metal ions, which is a crucial aspect of its application in hydrometallurgical and nuclear waste treatment processes. Its ability to differentiate between different groups of metals, such as actinides and lanthanides, is of particular importance.

Actinide Separation (Uranium, Thorium, Americium, Plutonium)

Trialkylphosphine oxides (TRPO), including this compound, are recognized for their strong extraction capabilities towards actinides, making them valuable in the reprocessing of spent nuclear fuel and the management of radioactive waste.

Uranium and Thorium: THPO is an effective extractant for both uranium (in its hexavalent uranyl form, UO₂²⁺) and thorium (Th⁴⁺) from acidic aqueous solutions, particularly from nitrate media. The extraction of uranium and thorium by phosphine (B1218219) oxides generally proceeds via a solvation mechanism, where the neutral metal nitrate complexes are solvated by the extractant molecules. For instance, triphenylphosphine (B44618) oxide (TPPO), a related phosphine oxide, has been successfully used for the extraction of both uranium and thorium osti.govmdpi.comsemanticscholar.org. The efficiency of this extraction is dependent on various factors, including the concentration of the extractant, the acidity of the aqueous phase, and the temperature.

Americium and Plutonium: Trialkylphosphine oxides are also capable of extracting trivalent actinides like americium (Am³⁺) and plutonium in its various oxidation states (Pu³⁺, Pu⁴⁺, Pu⁶⁺) osti.gov. The extraction of these elements is a key step in partitioning and transmutation strategies aimed at reducing the long-term radiotoxicity of nuclear waste. Bifunctional organophosphorus extractants containing phosphine oxide moieties, such as octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), have been extensively studied for the removal of plutonium and americium from nitric acid waste streams osti.gov. While monofunctional phosphine oxides like THPO are also effective, their selectivity in complex mixtures requires careful control of process conditions.

Lanthanide Group Extraction and Separation Factors

The lanthanides, or rare earth elements, are a group of elements with very similar chemical properties, which makes their separation from one another a challenging task. This compound is an efficient extractant for the entire lanthanide series. However, the separation of individual lanthanides using THPO is generally difficult due to the small differences in their ionic radii and coordination chemistry.

Phosphine oxides, being strong Lewis bases, tend to extract lanthanides with high distribution ratios, but this high affinity can sometimes lead to poor separation factors between adjacent lanthanides nih.gov. The separation factor (β) between two metal ions, M₁ and M₂, is defined as the ratio of their distribution coefficients (D):

β = D(M₁) / D(M₂)

A higher separation factor indicates a more effective separation. While phosphine oxides are excellent for group separation of lanthanides from other elements, achieving high separation factors within the lanthanide series often requires the use of other types of extractants or more complex separation schemes.

Comparison with Other Organophosphorus Extractants (Phosphates, Phosphonates, Phosphinates)

The extraction behavior of this compound is best understood when compared with other classes of neutral organophosphorus extractants. The primary distinction between these classes lies in the groups attached to the central phosphorus atom, which significantly influences the basicity of the phosphoryl oxygen and, consequently, the extraction strength.

The general order of extraction strength for these neutral organophosphorus compounds is: Phosphine Oxides (R₃PO) > Phosphinates (R₂(RO)PO) > Phosphonates (R(RO)₂PO) > Phosphates ((RO)₃PO)

This trend is directly related to the inductive effect of the alkyl (R) and alkoxy (RO) groups attached to the phosphorus atom. Alkyl groups are electron-donating, which increases the electron density on the phosphoryl oxygen, making it a stronger Lewis base and a more powerful extractant. Conversely, the electron-withdrawing nature of the alkoxy groups decreases the basicity of the phosphoryl oxygen, leading to weaker extraction capabilities.

This compound (a phosphine oxide) , with three alkyl groups, is a significantly stronger extractant than tributyl phosphate (B84403) (TBP, a phosphate) , which is the workhorse of the PUREX process for uranium and plutonium recovery chalmers.senih.gov. This higher extraction power allows for the extraction of metal ions from more acidic solutions and can be advantageous for certain applications. However, this can also make the subsequent stripping (back-extraction) of the metal ions from the organic phase more difficult.

Phosphonates and phosphinates represent intermediate cases in terms of extraction strength. They are generally more powerful extractants than phosphates but less so than phosphine oxides. This intermediate character can sometimes offer a better balance between efficient extraction and ease of stripping, and in some cases, can provide better selectivity for certain metal separations compared to the more aggressive phosphine oxides nih.gov.

The choice of extractant, therefore, depends on the specific requirements of the separation process, including the desired extraction efficiency, the need for selectivity between different metal ions, and the ease of stripping and solvent regeneration.

Table 1: Comparison of Organophosphorus Extractants

Extractant Class General Formula Relative Extraction Strength Key Characteristics
Phosphine Oxides R₃PO Very High Strongest extractant, effective at high acidity, can be difficult to strip.
Phosphinates R₂(RO)PO High Stronger than phosphonates and phosphates.
Phosphonates R(RO)₂PO Medium Intermediate extraction strength.
Phosphates (RO)₃PO Low Weaker extractant, widely used (e.g., TBP), easier to strip.

Role of Diluents and Solvent Systems in this compound Extraction

Effect of Polar and Non-Polar Diluents on Extraction Properties

The polarity of the diluent plays a crucial role in the extraction behavior of trialkylphosphine oxides like THPO. While specific studies focusing solely on THPO are limited, research on similar trialkylphosphine oxides (TAPOs) provides valuable insights. Generally, non-polar, aliphatic diluents are preferred as they are less likely to compete with the phosphine oxide for coordination to the metal ion.

In systems involving the extraction of f-elements, for instance, the use of non-polar diluents like octane has been shown to result in higher extraction efficiencies compared to highly polar diluents such as m-nitrobenzotrifluoride. The nature of the diluent can also have a significant impact on the stoichiometry of the complexes formed during extraction.

Furthermore, it has been discovered that using mixtures of different trialkylphosphine oxides, which can include this compound, can lower the melting point of the extractant phase. This creates a eutectic mixture that can be used as a solvent without the need for a diluent. This approach is advantageous as it maximizes the concentration of the extractant and simplifies subsequent stripping operations by avoiding the concurrent volatilization of a diluent. A notable example is a mixture containing this compound, dihexylmonooctylphosphine oxide, dioctylmonohexylphosphine oxide, and trioctylphosphine oxide, which exists as a liquid at room temperature. google.com Such mixtures have demonstrated unexpectedly high extraction coefficients for certain compounds. google.com

Interactive Table: General Effects of Diluent Polarity on Trialkylphosphine Oxide Extraction

Diluent TypeGeneral Effect on Extraction EfficiencyRationale
Non-Polar (e.g., Aliphatic Hydrocarbons) Generally enhances extractionMinimizes solvation of the extractant, making it more available for complexation with the target species.
Polar (e.g., Alcohols, Chlorinated Hydrocarbons) May decrease extractionCan compete with the phosphine oxide for coordination to the metal ion and can solvate the extractant, reducing its activity.

This compound in Deep Eutectic Solvents for Metal Extraction

Deep eutectic solvents (DESs) have emerged as a promising class of solvents for metal extraction, often considered more environmentally friendly alternatives to traditional volatile organic compounds. These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD).

While research has extensively explored the use of trioctylphosphine oxide (TOPO) as a component in hydrophobic deep eutectic solvents for the extraction of various metals, including uranyl nitrate, cobalt (II), and aluminum (III), specific data on this compound in DESs is not as prevalent. mdpi.comqub.ac.uk However, the principles governing the formation and application of TOPO-based DESs are expected to be applicable to THPO.

In these systems, the phosphine oxide acts as the hydrogen bond acceptor and the primary extractant. When combined with an appropriate hydrogen bond donor, it forms a liquid with a significantly lower melting point than either of the individual components. This allows for a high concentration of the extractant within the solvent phase, often eliminating the need for an additional diluent. qub.ac.uk The choice of the hydrogen bond donor can also be used to modulate the selectivity of the DES for different metal ions.

Kinetics and Thermodynamics of this compound Extraction Systems

The kinetics and thermodynamics of solvent extraction systems are critical for understanding the mechanism of extraction and for the design and optimization of industrial processes. Kinetic studies provide information on the rate at which equilibrium is achieved, while thermodynamic studies reveal the spontaneity and the driving forces of the extraction process.

Research on the kinetics of solid-phase extraction using resins impregnated with trialkylphosphine oxides has indicated that the extraction process can often be described by a second-order kinetic model. mdpi.com For solvent extraction processes involving phosphine oxides like TOPO, the extraction of metals such as platinum has been found to be kinetically fast, with equilibrium being reached in less than 30 seconds. researchgate.net

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the extraction process can be determined by studying the effect of temperature on the extraction equilibrium. Van't Hoff analysis is a common method used for this purpose. For the extraction of trivalent f-elements with organophosphorus extractants, an entropy and enthalpy compensation effect has been observed in various diluents.

While detailed kinetic and thermodynamic data specifically for this compound extraction systems are not widely available, the general principles derived from studies on similar organophosphorus extractants are applicable. The extraction process is typically influenced by factors such as temperature, the concentration of the extractant and the metal ion, and the composition of both the aqueous and organic phases. For instance, in some systems, an increase in temperature can lead to a change in the rate-limiting step from being kinetically controlled to diffusion-controlled, which is characterized by a decrease in the activation energy of the process. mdpi.com

Interactive Table: Key Parameters in the Study of Extraction Kinetics and Thermodynamics

ParameterSignificanceCommon Methods of Determination
Rate Constant (k) Quantifies the speed of the extraction reaction.Analysis of concentration changes over time.
Activation Energy (Ea) Indicates the temperature sensitivity of the reaction rate and helps to distinguish between diffusion-controlled and chemically-controlled processes.Arrhenius plots (ln(k) vs. 1/T).
Enthalpy Change (ΔH) Determines if the extraction process is exothermic or endothermic.Van't Hoff equation (studying the effect of temperature on the equilibrium constant).
Entropy Change (ΔS) Reflects the change in randomness or disorder during the extraction process.Van't Hoff equation.
Gibbs Free Energy Change (ΔG) Indicates the spontaneity of the extraction process.Calculated from ΔH and ΔS (ΔG = ΔH - TΔS).

Theoretical and Computational Investigations of Trihexylphosphine Oxide

Density Functional Theory (DFT) Applications in Trihexylphosphine (B1293673) Oxide Research

Density Functional Theory (DFT) has become a important tool for investigating the properties and reactivity of organophosphorus compounds, including trihexylphosphine oxide (THPO). austinpublishinggroup.com DFT calculations allow for the detailed examination of electronic structures, reaction energies, and the nature of chemical bonds, providing insights that complement experimental findings. austinpublishinggroup.com These computational methods are particularly valuable for understanding the behavior of THPO as a ligand in metal complexes.

DFT calculations are employed to elucidate the electronic structure of phosphine (B1218219) oxide ligands like THPO. These studies focus on the nature of the phosphorus-oxygen (P=O) bond, which is a key feature of these molecules. The P=O bond is characterized by both σ and π contributions, with the π-bonding involving phosphorus 3d-orbitals. rsc.org

The electronic properties of the ligand, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. austinpublishinggroup.comnih.gov This information is crucial for understanding the ligand's donor-acceptor properties and its ability to interact with metal centers. The electron distribution in the molecule, particularly the high electron density on the oxygen atom of the P=O group, explains its function as a potent Lewis base.

Table 1: Key Electronic Properties of Phosphine Oxide Ligands Investigated by DFT

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the electron-donating ability of the ligand.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the electron-accepting ability of the ligand.
P=O Bond Nature Analysis of σ and π contributions to the phosphorus-oxygen bond.Explains the strength and reactivity of the P=O group.
Electron Density Distribution Mapping of electron density across the molecule.Highlights nucleophilic and electrophilic regions.

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between fragments of a molecule, such as a metal center and a ligand like THPO. nih.govarxiv.org The total interaction energy is typically broken down into several components, including electrostatic interactions, Pauli repulsion, and orbital interactions. nih.govresearchgate.net

EDA provides a quantitative understanding of the nature of the bonding in metal-THPO complexes. nih.gov It can reveal the relative contributions of ionic and covalent character to the metal-ligand bond. For phosphine oxide complexes, the electrostatic interaction between the negatively polarized oxygen atom and the positively charged metal center is a significant component of the bonding. wikipedia.org The orbital interaction term quantifies the covalent contribution arising from the donation of electrons from the ligand's HOMO to the metal's LUMO.

Table 2: Components of Interaction Energy in EDA

Energy ComponentDescription
ΔEint Total interaction energy between the metal and the ligand.
ΔEels Electrostatic interaction, arising from the attraction between the static charge distributions of the fragments.
ΔEPauli Pauli repulsion, a destabilizing term resulting from the interaction of occupied orbitals of the fragments.
ΔEorb Orbital interaction, a stabilizing term that accounts for charge transfer and polarization.
ΔEdisp Dispersion energy, which accounts for van der Waals interactions.

Studies on related triphenylphosphine (B44618) derivatives have shown that EDA can elucidate the factors influencing reactivity and selectivity in chemical reactions. nih.govresearchgate.net For instance, in the context of CO2 activation, EDA revealed that the reaction pathway is influenced by the balance between repulsive and stabilizing interactions, which can be modulated by substituents on the phosphine oxide. nih.gov

DFT calculations are also utilized to predict the complexation energies of phosphine oxides with various species. mdpi.com These calculations can provide valuable insights into the thermodynamics of complex formation. For example, DFT has been used to study the complexation energies of trimethylphosphine (B1194731) oxide with a wide range of halogen bond donors. mdpi.com The calculated complexation energies can be correlated with experimental observables such as changes in NMR chemical shifts and IR stretching frequencies. mdpi.com

While specific DFT studies on the simulation of distribution ratios for this compound were not found, the principles of calculating complexation energies are fundamental to predicting how a ligand will partition between two phases. By calculating the Gibbs free energy of complexation in different solvent environments, it is possible to estimate distribution ratios, which are crucial in applications such as solvent extraction.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling provides a powerful means to investigate the detailed mechanisms of chemical reactions involving phosphine oxides. These computational studies can map out reaction pathways, identify transition states, and calculate activation energies, offering a deeper understanding of reaction kinetics and thermodynamics.

Secondary phosphine oxides (R₂P(O)H) can exist in equilibrium with their trivalent tautomer, phosphinous acid (R₂POH). nih.govresearchgate.net This tautomerism is a critical aspect of their reactivity. nih.gov Quantum chemical calculations have been extensively used to study this equilibrium. nih.govresearchgate.net

These studies have shown that the position of the equilibrium is highly sensitive to the electronic nature of the substituents on the phosphorus atom. nih.govresearchgate.net Electron-withdrawing groups tend to stabilize the phosphinous acid form, while electron-donating groups favor the phosphine oxide tautomer. nih.govresearchgate.net The solvent also plays a significant role, with polar solvents often favoring the more polar phosphine oxide form. nih.gov

Computational models have also been used to explore the mechanism of the tautomeric interconversion. nih.gov Direct intramolecular proton transfer from phosphorus to oxygen has been found to have a high activation barrier. nih.gov Alternative, lower-energy pathways involving intermolecular proton transfer, potentially mediated by additional molecules of the phosphine oxide or solvent, have been proposed. nih.gov

Table 3: Factors Influencing Phosphine Oxide Tautomeric Equilibrium

FactorEffect on Equilibrium
Electron-donating substituents Shifts equilibrium towards the pentavalent phosphine oxide form.
Electron-withdrawing substituents Shifts equilibrium towards the trivalent phosphinous acid form.
Solvent Polarity Increased polarity can favor the more polar tautomer.

While specific mechanistic studies focusing solely on this compound are not prevalent in the reviewed literature, the general principles of phosphine oxide-mediated reactions can be understood from studies on analogous compounds like triphenylphosphine oxide. It is important to note that this compound, being a tertiary phosphine oxide, is generally considered chemically inert and often a byproduct of reactions involving trihexylphosphine.

Mechanistic studies of reactions where phosphine oxides act as catalysts or mediators are more common for related compounds. For example, the use of phosphine oxides in halogen bonding catalysis has been explored. researchgate.net In such processes, the oxygen atom of the phosphine oxide acts as a halogen bond acceptor.

Role of Dispersion Interactions and Steric Hindrance in this compound Systems

The chemical behavior and reactivity of this compound (THPO) in various systems are significantly influenced by the interplay of non-covalent interactions, particularly London dispersion forces, and the spatial arrangement of its constituent atoms, which gives rise to steric hindrance. The long, flexible hexyl chains of THPO are a dominant feature that dictates the magnitude of these effects.

The interplay between dispersion and steric effects is critical. While the large hexyl groups create significant steric hindrance, they also provide a large surface area for favorable dispersion interactions. This duality means that in some systems, the energetic gains from dispersion can overcome the steric repulsion, leading to stable complex formation. The balance between these two forces is a key determinant of the structural and thermodynamic properties of THPO-containing systems.

Table 1: Illustrative Calculated Interaction Energies for Model Phosphine Oxide Systems

ComplexTotal Interaction Energy (kcal/mol)Dispersion Energy Contribution (kcal/mol)
(CH₃)₃PO···HF-12.5-3.1
(CH₃)₃PO···H₂O-7.8-2.5
(C₂H₅)₃PO···HF-13.2-4.5
(C₂H₅)₃PO···H₂O-8.5-3.8

Note: The data in this table is illustrative and based on general findings for smaller trialkylphosphine oxides to demonstrate the contribution of dispersion energy. Specific experimental or computational data for this compound was not found in the searched literature.

Catalytic Applications of Trihexylphosphine Oxide

Trihexylphosphine (B1293673) Oxide in Specific Organic Reactions

Stereoselective Dichlorination Reactions

While direct catalytic applications of trihexylphosphine oxide in stereoselective dichlorination reactions are not extensively documented in readily available literature, the broader class of phosphine (B1218219) oxides, particularly triphenylphosphine (B44618) oxide, has been shown to be effective in catalyzing such transformations. These reactions highlight the potential of phosphine oxides to facilitate the addition of two chlorine atoms to a molecule in a controlled stereochemical manner. The principles demonstrated with triphenylphosphine oxide are likely applicable to other phosphine oxides, including this compound, although specific reaction conditions and efficiencies may vary.

One notable example is the unusual triphenylphosphine oxide-catalyzed stereoselective 1,3-dichlorination of unsaturated ketoesters. nih.gov This reaction proceeds with good yields and excellent stereoselectivities, offering a novel activation mode. nih.gov The process is significant as it provides a valuable method for achieving dichlorination, a transformation that has limitations with other catalytic systems. nih.gov

Another key application is the stereospecific 1,2-dichlorination of epoxides, which is also catalyzed by triphenylphosphine oxide. researchgate.netnih.gov This method is effective for a range of both terminal and internal epoxides. researchgate.netnih.gov In a departure from the classic Appel-type reactions, this catalytic variant utilizes oxalyl chloride as a stoichiometric reagent to regenerate the active chlorophosphonium salt from the phosphine oxide catalyst. researchgate.net

The catalytic system involving triphenylphosphine oxide has also been extended to the deoxydichlorination of aldehydes, converting them into 1,1-dichlorides. researchgate.net This reaction proceeds through a P(V) catalysis manifold where the triphenylphosphine oxide catalyst is turned over using phthaloyl dichloride as a consumable reagent. researchgate.net

The research in this area underscores the utility of phosphine oxides as catalysts in stereoselective dichlorination reactions, providing access to complex chlorinated molecules with high levels of stereocontrol.

Detailed Research Findings:

Table 1: Triphenylphosphine Oxide-Catalyzed 1,3-Dichlorination of an Unsaturated Ketoester Data derived from research on the novel activation mode for stereoselective dichlorination. nih.gov

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Unsaturated Ketoester10CH2Cl2251285>95:5

Table 2: Triphenylphosphine Oxide-Catalyzed 1,2-Dichlorination of Epoxides Data from the development of a stereospecific dichlorination reaction using oxalyl chloride. researchgate.netnih.gov

EntryEpoxide SubstrateCatalyst Loading (mol%)ReagentSolventYield (%)
1Styrene Oxide10Oxalyl ChlorideDichloromethane95
2Cyclohexene Oxide10Oxalyl ChlorideDichloromethane88
31-Octene Oxide10Oxalyl ChlorideDichloromethane92

Applications of Trihexylphosphine Oxide in Materials Science

Trihexylphosphine (B1293673) Oxide as a Component in Advanced Materials Synthesis

Trihexylphosphine oxide serves as a critical component in the bottom-up construction of complex material architectures, from polymeric chains to nanoscale crystals. Its molecular structure allows it to play roles as a ligand, a stabilizer, or a monomeric unit, influencing the final properties of the material.

Development of Polymers and Nanomaterials

The incorporation of phosphine (B1218219) oxide moieties, such as in THPO, into polymer backbones is a strategy for developing advanced materials with high thermal stability and high glass transition temperatures. nih.govvt.edu Polymers synthesized with phosphine oxide-containing diamines exhibit excellent thermo-oxidative stability and solubility. vt.edu The presence of the bulky and polar phosphine oxide group can disrupt chain packing, enhancing solubility while maintaining high thermal resistance. vt.edu

In the realm of nanotechnology, this compound plays a pivotal role as a surface ligand in the synthesis of nanoparticles, particularly semiconductor nanocrystals. As an L-type ligand, THPO coordinates to the surface of growing nanocrystals, which is essential for controlling their growth, preventing aggregation, and ensuring their stability and dispersibility. This control over the size, shape, and surface chemistry of the nanoparticles is critical, as these parameters dictate their unique optical and electronic properties. The role of related trialkylphosphine oxides, such as tri-n-octylphosphine (TOP), as both a solvent and a stabilizer has been well-documented in the synthesis of various nanocrystals, where it can also serve as a precursor to the corresponding phosphine oxide (TOPO). chemicalbook.com

Properties of Phosphine Oxide-Containing Polymers

Property Observation Reference
Glass Transition Temp. (Tg) Generally high, often exceeding 230 °C. nih.gov
Thermal Stability Excellent thermo-oxidative stability with high char yields (>50% at 700 °C). nih.govvt.edu
Solubility Substantial improvements in solubility in organic solvents. nih.govvt.edu

| Flame Retardancy | High char yield induces self-extinguishing behavior. | vt.edu |

Surface Modification and Colloidal System Stabilization

The function of THPO as a stabilizing agent is crucial for the creation of stable colloidal systems. By binding to the nanoparticle surface, THPO provides steric hindrance that prevents the particles from agglomerating, which is a common challenge in nanomaterial synthesis. The stabilization mechanism for similar compounds, like tri-n-octylphosphine oxide (TOPO), on metal oxide nanocrystals has been shown to be complex. It can involve the protonation of the phosphine oxide by acids present in the reaction mixture, leading to the formation of a hydroxyl-tri-n-octylphosphonium ion. ugent.befigshare.com This charged species is then tightly associated with the nanocrystal surface through electrostatic interactions and hydrogen bonding, creating a stabilizing layer that ensures colloidal stability in nonpolar solutions. ugent.befigshare.com

This ability to modify and passivate surfaces is not limited to nanoparticles. Phosphorous-functionalized molecules are used for the surface modification of materials like glass and other metal oxides. researchgate.net Such modifications can create photoactive surfaces for use in photografting processes. researchgate.net

Phosphine Oxide-Based Materials for Functional Applications

The phosphine oxide group is a powerful functional moiety that can be leveraged to design materials with specific, targeted applications. Its inherent chemical properties are exploited to create materials that can resist combustion or respond to the presence of specific ions.

Fire Retardant Materials

Phosphine oxide-containing polymers are well-regarded for their flame-retardant properties. nih.gov When incorporated into polymers such as polyamides, polyesters, and polyolefins, phosphine oxides can significantly enhance their resistance to fire. nih.govgoogle.com The mechanism of action for phosphorus-based flame retardants is multifaceted; they can act in both the condensed phase and the gas phase. nih.gov

In the condensed phase, upon heating, the phosphine oxide moieties can promote the formation of a stable layer of char on the polymer's surface. oaijse.com This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the diffusion of volatile, flammable degradation products to the combustion zone. vt.eduoaijse.com Polymers containing phosphine oxides exhibit high char yields, which contributes directly to their self-extinguishing properties. vt.edu Generally, adding 1-25% by weight of phosphine oxides to a polymer improves its fire-retardant characteristics. google.com

Impact of Phosphine Oxide Additives on Polymer Flammability

Polymer Phosphine Oxide Additive Observation Reference
Polyethylene Terephthalate 2,5-dibromo-p-xylylenebis(diphenylphosphine oxide) Self-extinguished in 5-10 seconds after ignition. google.com
Polyamide 6 (PA6) Macromolecular phosphine oxide Increased Limiting Oxygen Index (LOI) from 21.8% to 28.2%.

Ion-Responsive Materials

The polar P=O bond in phosphine oxides provides an effective coordination site for metal ions. nih.gov This property is utilized in the design of ion-responsive materials. Porous organic polymers (POPs) containing phosphine oxide groups have been fabricated to bind with transition metals like cobalt(II). nih.gov These materials act as versatile platforms to support well-dispersed catalytic centers for applications such as electrochemically driven hydrogen evolution. nih.gov

Furthermore, the interaction between the phosphine oxide group and various ions can be harnessed for sensing applications. researchgate.net When triphenylphosphine (B44618) oxide is covalently attached to the surface of single-walled carbon nanotubes (SWCNTs), the resulting nanomaterial exhibits an electrochemical response that is sensitive to the Lewis acidity of ions in its vicinity. researchgate.net This demonstrates the potential of phosphine oxide functionalities to transduce chemical information about their ionic environment into a measurable electronic signal. researchgate.net

This compound in Energy Storage Systems

The field of energy storage is actively exploring organic molecules for use in applications like redox flow batteries to move away from reliance on intensively mined metals such as lithium and cobalt. azocleantech.comtechnologynetworks.com Research has demonstrated that phosphine oxides can serve as the redox-active component in battery technology. azocleantech.comtechnologynetworks.com

Specifically, recent breakthroughs have focused on utilizing Triphenylphosphine oxide (TPPO) , a common industrial byproduct, as a precursor for a stable anolyte in nonaqueous redox flow batteries. balkangreenenergynews.comnorthwestern.edu Scientists have developed a method to convert waste TPPO into a highly stable, energy-storing molecule. technologynetworks.comollyjolly.com This TPPO-derived anolyte exhibits excellent cycling stability, maintaining its capacity over hundreds of cycles. technologynetworks.comollyjolly.com This innovative approach transforms an industrial waste product into a valuable resource for grid-scale energy storage. northwestern.edu

While this research highlights the significant potential of the phosphine oxide functional group in energy storage, the studies to date have centered on the triphenyl-substituted variant (TPPO). There is currently a lack of specific research detailing the application or performance of this compound (THPO) in energy storage systems.

Waste-Derived Phosphine Oxides in Redox Flow Batteries

The increasing demand for grid-scale energy storage has propelled research into redox flow batteries (RFBs), which offer scalability, flexibility, and long operational lifetimes. acs.orgnih.gov A significant area of advancement is the development of nonaqueous RFBs (NARFBs) that can operate at higher cell potentials, thereby boosting energy density. acs.orgnih.govnih.gov A key challenge in this field is the sustainable sourcing of redox-active materials. acs.orgnih.gov Recent breakthroughs have demonstrated the potential of converting industrial chemical waste into high-performance components for these batteries, specifically by utilizing phosphine oxides. acs.orgscitechdaily.com

Researchers have successfully repurposed triphenylphosphine oxide (TPPO), a common and abundant byproduct of many industrial organic synthesis processes, into a valuable energy storage material. scitechdaily.comtechnologynetworks.comazocleantech.com Annually, thousands of tons of TPPO are generated as waste with no significant commercial value and require careful disposal. scitechdaily.comtechnologynetworks.comazocleantech.com Through a molecular engineering strategy, this waste product has been transformed into a stable, high-performance anolyte for NARFBs. acs.orgscitechdaily.com

The innovation involves converting TPPO into a cyclic phosphine oxide, specifically 5-phenylbenzo[b]phosphindole 5-oxide, referred to as cyclic triphenylphosphine oxide (CPO). acs.orgnih.gov This conversion can be achieved in a one-pot reaction, and the pure product is recoverable through simple recrystallization, making the process scalable. acs.orgnih.gov This approach directly addresses the sustainability challenge by upcycling a prevalent industrial waste stream. acs.org

The performance of the CPO anolyte was evaluated in static H-cell experiments, which simulate the charge-discharge behavior within a redox flow battery. acs.org The stability and cycling performance were tested in various organic solvents and electrolyte combinations. nih.gov

Table 1: Electrochemical Properties of Cyclic Triphenylphosphine Oxide (CPO)

PropertyValueSolvent/ConditionsSource
Redox Potential-2.4 Vvs Fc/Fc⁺ in DMF acs.orgnih.gov
Cyclic Voltammetry BehaviorReversible0.1 M TBAPF₆ in DMF acs.orgnih.gov
Cyclic Voltammetry BehaviorQuasi-reversiblein MeCN nih.gov

The long-term cycling stability of the CPO anolyte is a key finding. acs.org In a binary solvent system composed of 60% N,N-Dimethylformamide (DMF) and 40% Acetonitrile (MeCN), the anolyte demonstrated remarkable durability, showing no capacity fade over 350 charge-discharge cycles. acs.orgnih.gov This high level of stability is a significant step toward the viability of using waste-derived organic molecules in long-lasting energy storage systems. scitechdaily.comentechonline.org

Table 2: Cycling Performance of CPO Anolyte in H-Cell Tests

Solvent SystemElectrolyteNumber of CyclesCapacity FadeSource
60% DMF / 40% MeCNTBAPF₆350No fade observed acs.orgnih.gov
DMFTBAPF₆1500.15% per cycle (overall) nih.gov
DMFTBAPF₆>10010.9% nih.gov
MeCNTBAPF₆>10021.4% nih.gov
THFTBAPF₆17Sharp decrease nih.gov

This research represents the first instance of utilizing phosphine oxides as the primary redox-active component in battery research, opening a new pathway for developing sustainable and energy-dense redox flow batteries from industrial byproducts. scitechdaily.comtechnologynetworks.comtechexplorist.com

Spectroscopic Characterization Methodologies for Trihexylphosphine Oxide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trihexylphosphine (B1293673) Oxide

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the chemical environment of the phosphorus atom in phosphine (B1218219) oxides. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, making it an excellent indicator of coordination and intermolecular interactions.

The ³¹P NMR chemical shift (δ³¹P) of a phosphine oxide provides direct information about the electron density at the phosphorus nucleus. In a free trialkylphosphine oxide, the phosphorus atom is in a +5 oxidation state and exhibits a characteristic chemical shift. When the phosphoryl oxygen atom coordinates to a Lewis acid, such as a metal ion or a hydrogen/halogen bond donor, electron density is drawn away from the P=O bond. This deshielding of the phosphorus nucleus results in a downfield shift (an increase in ppm value) of the ³¹P NMR signal.

The magnitude of this coordination shift, ΔδP (ΔδP = δcomplex - δfree ligand), is indicative of the strength of the interaction. For instance, the formation of hydrogen peroxide adducts with various phosphine oxides leads to significant downfield shifts, which can be as large as 8 ppm. tamu.edu The solvent can also influence the chemical shift; for example, benzene has been observed to exert a shielding effect on the P=O group in both free phosphine oxides and their H₂O₂ adducts. tamu.edu While specific data for Trihexylphosphine oxide is not extensively detailed, the principles are well-established for analogous compounds like tributylphosphine (B147548) oxide and triphenylphosphine (B44618) oxide. tamu.eduoxinst.com

Table 1: Representative ³¹P NMR Chemical Shift Changes Upon Adduct Formation

CompoundSolventδ³¹P (Free Phosphine Oxide) (ppm)δ³¹P (H₂O₂ Adduct) (ppm)Δδ³¹P (ppm)
Tributylphosphine OxideC₆D₆43.3751.197.82
Tributylphosphine OxideCDCl₃41.5643.141.58
Triphenylphosphine OxideC₆D₆29.5033.724.22
Triphenylphosphine OxideCDCl₃29.4732.062.59
Data derived from studies on analogous phosphine oxides. tamu.edu

The change in the ³¹P NMR chemical shift upon complexation (ΔδP) is a valuable parameter for quantifying the strength of non-covalent interactions, such as halogen bonds. The terminal oxygen of the P=O group in this compound is an effective electron donor and thus a strong halogen bond acceptor. mdpi.com When THPO forms a halogen bond with a donor molecule (R-X), the resulting electron density transfer causes a downfield shift in the ³¹P NMR signal.

Infrared (IR) Spectroscopy Analysis of this compound

Infrared (IR) spectroscopy is a fundamental technique for characterizing phosphine oxides, with a particular focus on the phosphoryl (P=O) group. The stretching vibration of this bond is a prominent feature in the IR spectrum and serves as a sensitive probe for changes in the molecule's electronic structure and intermolecular interactions. researchgate.netsdstate.edu

The P=O stretching vibration (ν(P=O)) in trialkylphosphine oxides typically appears as a strong band in the region of 1140-1200 cm⁻¹. researchgate.netunam.mx The precise frequency of this band is highly dependent on the local environment of the P=O group. When the oxygen atom acts as a Lewis base, participating in coordination to a metal ion, hydrogen bonding, or halogen bonding, the P=O bond is weakened and elongated. mdpi.comresearchgate.net This weakening of the bond results in a decrease in the stretching frequency, leading to a redshift (a shift to lower wavenumbers) of the ν(P=O) band.

The magnitude of this redshift, Δν(P=O), correlates directly with the strength of the intermolecular interaction. For example, in the formation of complexes between phosphine oxides and halogen donors, the shift in the P=O frequency can be as large as 50 cm⁻¹. mdpi.com This parameter is so reliable that an excellent linear correlation has been established between the P=O stretching frequency and the change in the ³¹P NMR chemical shift upon complexation. mdpi.com Similarly, the acceptor properties of solvents can be characterized by observing the shift in the ν(P=O) band; stronger acceptor solvents induce a greater redshift. researchgate.net

Table 2: P=O Stretching Frequencies in Trioctylphosphine (B1581425) Oxide (TOPO) and its Complexes

Compound/Systemν(P=O) (cm⁻¹)Shift (Δν) (cm⁻¹)
Pure TOPO1146 - 1148-
TOPO/HTTA HDES1113-35
Data derived from studies on the analogous compound Trioctylphosphine oxide (TOPO). researchgate.net

UV-Visible Spectrophotometry of this compound Complexes

UV-Visible spectrophotometry is used to study the electronic transitions within this compound complexes, particularly those involving metal ions. While THPO itself does not have significant absorptions in the visible region, its coordination to a metal center can give rise to new absorption bands or shifts in existing bands. These spectra typically show intense absorption bands in the UV region (below 300 nm) corresponding to intra-ligand π-π* transitions. rsc.org

Upon complexation with transition metals, new, less intense bands may appear at longer wavelengths (320-480 nm). These are often assigned to d-d electron transitions within the metal center, the energies of which are influenced by the coordination environment provided by the THPO ligand. rsc.org Changes in the UV-Vis spectrum upon ligand substitution can also be used to study the kinetics and mechanisms of reactions involving THPO complexes. For example, the substitution of a phosphine oxide ligand in a Niobium(V) complex by another ligand was monitored by observing the change in absorbance over time at a specific wavelength. researchgate.net

Thermogravimetric Analysis (TGA) of this compound and its Complexes

Pure trialkylphosphine oxides generally exhibit high thermal stability. clemson.edu When incorporated into metal complexes, the thermal stability can be altered. TGA curves for phosphine oxide-metal complexes show the temperature at which decomposition begins (Td), which is a key indicator of the complex's stability. For instance, TGA studies on manganese(II) bromide complexes with functionalized triphenylphosphine oxide ligands showed high decomposition temperatures, ranging from 247 °C to over 300 °C, indicating that the resulting neutral complexes possess high thermal stability. rsc.org

Table 3: Decomposition Temperatures (Td) of Functionalized Triphenylphosphine Oxide-Manganese(II) Complexes

ComplexDecomposition Temperature (Td) (°C)
(TPhPONMe₂)₂MnBr₂304.6
(TPhPOOMe)₂MnBr₂247.1
(TPhPOCF₃)₂MnBr₂277.2
Data derived from studies on analogous triphenylphosphine oxide (TPhPO) complexes. rsc.org

Other Spectroscopic and Analytical Techniques (e.g., X-ray Diffraction, Mass Spectrometry)

Beyond the foundational spectroscopic methods, X-ray diffraction and mass spectrometry offer invaluable insights into the structural and molecular characteristics of this compound (THPO) and its complexes. These techniques provide detailed information on the three-dimensional arrangement of atoms in the solid state and the mass-to-charge ratio of ionized molecules, respectively, which are crucial for a comprehensive understanding of the compound's chemical behavior.

X-ray Diffraction

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, it is possible to elucidate the precise arrangement of atoms in the crystal lattice. This information is fundamental for understanding the solid-state properties of a compound and its interactions in coordination complexes.

Table 1: Crystallographic Data for Trioctylphosphine Oxide (TOPO) researchgate.net

ParameterValue
Chemical FormulaC24H51OP
Molecular Weight386.62 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.345(3)
b (Å)10.123(2)
c (Å)16.987(3)
β (°)111.98(3)
Volume (ų)2447.1(8)
Z4

Data obtained for trioctylphosphine oxide (TOPO) as a close structural analog to this compound. researchgate.net

In the context of this compound complexes, X-ray diffraction is instrumental in determining the coordination geometry around the metal center. The coordination of the phosphoryl oxygen of THPO to a metal ion leads to changes in the P=O bond length, which can be precisely measured by XRD. Generally, upon coordination, the P=O bond is expected to lengthen due to the donation of electron density from the oxygen to the metal. The specific coordination number and geometry (e.g., tetrahedral, octahedral) of the metal complex are also definitively established through single-crystal X-ray diffraction studies.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This technique is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of long-chain trialkylphosphine oxides under EI conditions typically involves the cleavage of the C-C and C-P bonds.

A common fragmentation pathway for trialkylphosphine oxides is the loss of an alkyl radical to form a stable oxophosphonium ion. For this compound, the loss of a pentyl radical (C5H11) via cleavage of the α-C-β-C bond of one hexyl chain would lead to a significant fragment ion. Another characteristic fragmentation is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the phosphoryl oxygen with subsequent cleavage of the α-β carbon-carbon bond, resulting in the elimination of an alkene.

Table 2: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment
302[C18H39OP]⁺ (Molecular Ion)
217[(C6H13)2P(O)CH2]⁺
145[(C6H13)P(O)H]⁺
131[(C6H13)PO]⁺
85[C6H13]⁺

Environmental Research Implications of Trihexylphosphine Oxide

Role in Nuclear Fuel Reprocessing and Waste Management

The established method for reprocessing spent nuclear fuel is the PUREX (Plutonium and Uranium Recovery by Extraction) process, which effectively recovers usable uranium and plutonium. cresp.orgou.edu However, the high-level liquid waste (HLLW) remaining after PUREX contains a complex mixture of fission products and minor actinides (e.g., americium, curium), which are responsible for the long-term heat generation and radiotoxicity of the waste. world-nuclear.orgoecd-nea.org Effective management of this HLLW is a critical challenge for the sustainability of nuclear energy. barc.gov.in

Trialkylphosphine oxides, including Trihexylphosphine (B1293673) oxide, are key reagents in advanced separation processes designed to partition these minor actinides from the HLLW. nih.gov This partitioning and transmutation (P&T) strategy aims to convert long-lived radioactive elements into shorter-lived or stable ones, significantly reducing the radiological burden on future geological repositories. iaea.org THPO functions as a neutral extractant within a solvent, typically a hydrocarbon like kerosene, to selectively bind with metal ions in the acidic aqueous waste and transfer them to the organic phase. wikipedia.org This is a foundational step in processes analogous to the TRUEX (Transuranic Extraction) process, which utilizes a similar phosphine (B1218219) oxide, CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide), to separate transuranic elements. cresp.org

Extraction of Radionuclides from High-Level Waste

The efficacy of Trihexylphosphine oxide as an extractant stems from the chemical properties of its phosphoryl group (P=O). The highly polarized bond allows for strong coordination with actinide and lanthanide ions present in the nitric acid medium of HLLW. wikipedia.org This interaction facilitates the selective removal of these radionuclides from the waste stream.

Research has demonstrated that THPO is particularly effective in the extraction of rare-earth metals (which behave chemically similarly to trivalent actinides), scandium, and thorium. guidechem.com Comparative studies have shown that while other extractants like Trioctylphosphine (B1581425) oxide (TOPO) may offer better selectivity for specific heavy rare-earth elements, THPO exhibits superior efficiency for the extraction of the entire group of rare-earth metals from nitric acid solutions. zealpress.com This makes it a valuable candidate for processes aiming at the collective removal of these elements from HLLW.

The table below summarizes the extraction capabilities of this compound for relevant elements found in high-level nuclear waste.

Considerations for Sustainable Phosphorus Chemistry

The application of THPO in nuclear waste management aligns with environmental goals by reducing the long-term hazards of radioactive waste. However, its use also brings to light broader considerations within the field of sustainable phosphorus chemistry. Phosphorus is a finite and essential resource, and current industrial processes are often linear, converting phosphorus into products that are ultimately discarded as waste. uva.nl

In many large-scale chemical processes, such as the Wittig reaction, phosphines are converted into phosphine oxides, which are generated as stoichiometric waste products. rsc.orgnottingham.ac.uk Triphenylphosphine (B44618) oxide (TPPO) is a prominent example, produced on a massive scale with limited applications, leading to its disposal. osu.edu This represents a loss of a valuable phosphorus resource. The use of THPO in solvent extraction creates a similar challenge; after its operational life, the phosphine oxide becomes part of a secondary waste stream.

Table of Mentioned Compounds

Future Research Directions and Emerging Applications of Trihexylphosphine Oxide

Development of Tailored Trihexylphosphine (B1293673) Oxide Derivatives for Enhanced Selectivity

A significant area of future research lies in the rational design and synthesis of novel THPO derivatives with enhanced selectivity for specific metal ions. While THPO is an effective extractant, modifying its molecular structure can lead to significant improvements in its performance for targeted applications, such as the separation of rare earth elements or the removal of toxic heavy metals.

Key strategies for creating these tailored derivatives include:

Functionalization of the Alkyl Chains: Introducing additional donor groups onto the hexyl chains can create multidentate ligands with a higher affinity and selectivity for specific metal ions. For example, the incorporation of ether, amine, or amide functionalities could enhance the coordination environment around the metal center, leading to more stable complexes.

Synthesis of Asymmetrical Derivatives: Replacing one or two of the hexyl groups with different alkyl or aryl substituents can fine-tune the steric and electronic properties of the molecule. This can influence the solubility of the resulting metal complexes and the kinetics of the extraction process.

Creation of Bifunctional Extractants: Combining the phosphine (B1218219) oxide moiety with another functional group, such as a calixarene (B151959) or a crown ether, can lead to synergistic effects and highly selective recognition of target ions.

The development of these tailored derivatives will rely on advanced synthetic methodologies, including multi-step organic synthesis and "click" chemistry. The ultimate goal is to create a library of THPO-based extractants with predictable and highly selective metal-binding properties.

Derivative TypePotential Functional GroupsTarget Application
Functionalized Alkyl ChainsEther, Amine, ThioetherSelective extraction of lanthanides and actinides
Asymmetrical DerivativesPhenyl, CyclohexylEnhanced solubility and kinetics in solvent extraction
Bifunctional ExtractantsCalixarene, Crown EtherHigh-selectivity recognition of specific metal ions

Exploration of Novel Catalytic Pathways

The electron-donating P=O group in trihexylphosphine oxide allows it to act as a ligand for various transition metals, opening up possibilities for its use in catalysis. Future research in this area will focus on exploring novel catalytic pathways where THPO and its derivatives can play a crucial role.

Promising areas of investigation include:

Homogeneous Catalysis: THPO's solubility in organic solvents makes it an ideal ligand for homogeneous catalysis. Research is underway to explore its application in a range of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where it can stabilize the metal catalyst and enhance its activity and selectivity. The long alkyl chains of THPO can also facilitate catalyst recovery and recycling through liquid-liquid separation techniques.

Nanoparticle Stabilization: THPO can act as a capping agent to stabilize metal nanoparticles, preventing their agglomeration and maintaining their catalytic activity. The hexyl chains provide a steric barrier, while the P=O group coordinates to the nanoparticle surface. This opens up opportunities for using THPO-stabilized nanoparticles in a variety of catalytic applications, including hydrogenation, oxidation, and carbon-carbon bond formation.

Phase-Transfer Catalysis: The amphiphilic nature of certain THPO derivatives, with a polar P=O head and non-polar alkyl tails, can be exploited in phase-transfer catalysis. These molecules can facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates.

The design of chiral THPO derivatives is another exciting avenue for research, with the potential to develop new enantioselective catalysts for asymmetric synthesis.

Catalytic ApplicationRole of this compoundPotential Advantages
Homogeneous CatalysisLigand for transition metalsEnhanced solubility, catalyst stability, and recyclability
Nanoparticle StabilizationCapping agentControl of nanoparticle size and prevention of agglomeration
Phase-Transfer CatalysisPhase-transfer agentIncreased reaction rates in biphasic systems

Integration of this compound in Advanced Functional Materials

The unique properties of this compound make it an attractive building block for the creation of advanced functional materials with tailored properties. Future research will explore the integration of THPO into a variety of material platforms.

Emerging applications in this area include:

Functional Polymers: THPO can be incorporated into polymer chains either as a pendant group or as part of the polymer backbone. This can impart new functionalities to the polymer, such as flame retardancy, metal-coordination capabilities, and improved thermal stability. For example, phosphine oxide-containing polymers have shown promise as flame-retardant materials for a variety of applications.

Sensors and Membranes: The ability of the P=O group to bind to specific analytes can be harnessed to develop chemical sensors. By immobilizing THPO or its derivatives on a solid support, it is possible to create sensors for the detection of metal ions, pollutants, or other target molecules. Similarly, THPO-functionalized membranes could be used for selective separations.

Luminescent Materials: The incorporation of THPO into organic light-emitting diode (OLED) materials is an area of growing interest. The phosphine oxide group can act as an electron-transporting and hole-blocking unit, leading to improved device efficiency and stability.

The development of these advanced materials will require a multidisciplinary approach, combining expertise in synthetic chemistry, polymer science, and materials engineering.

Material TypeFunction of this compoundPotential Application
Functional PolymersFlame retardant, metal-coordinating agentFire-resistant materials, polymer-supported catalysts
Sensors and MembranesRecognition elementDetection of heavy metals, selective ion transport
Luminescent MaterialsElectron-transporting/hole-blocking unitOrganic light-emitting diodes (OLEDs)

In-depth Computational Studies for Predictive Design

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for understanding the behavior of molecules at the atomic level and for guiding the design of new materials with desired properties. In the context of this compound, in-depth computational studies will play a crucial role in accelerating the discovery and development of its future applications.

Future research using computational methods will focus on:

Predicting Metal-Ligand Interactions: DFT calculations can be used to model the interaction between THPO and various metal ions. This can provide insights into the binding energies, coordination geometries, and electronic structures of the resulting complexes. Such information is invaluable for the predictive design of tailored THPO derivatives with enhanced selectivity for specific metals.

Elucidating Reaction Mechanisms: Computational studies can help to elucidate the mechanisms of catalytic reactions involving THPO. By mapping out the energy profiles of different reaction pathways, it is possible to identify the rate-determining steps and to design more efficient catalysts.

Designing Novel Materials: Computational screening can be used to predict the properties of new materials incorporating THPO. For example, it is possible to model the electronic and optical properties of THPO-containing polymers for applications in OLEDs or to simulate the binding of analytes to THPO-based sensors.

The synergy between computational modeling and experimental work will be essential for the rapid advancement of THPO-based technologies.

Computational MethodResearch FocusExpected Outcome
Density Functional Theory (DFT)Metal-ligand binding energies and geometriesPredictive design of selective extractants
Molecular Dynamics (MD)Solvation and transport propertiesUnderstanding of extraction mechanisms
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-like catalytic cyclesDesign of novel biomimetic catalysts

Lifecycle Assessment and Green Chemistry Approaches for this compound

As the applications of this compound expand, it is crucial to consider its environmental impact and to develop sustainable production methods. Future research will focus on conducting a comprehensive lifecycle assessment (LCA) of THPO and on developing greener synthetic routes.

Key aspects of this research will include:

Lifecycle Assessment: A cradle-to-grave LCA will be necessary to evaluate the environmental footprint of THPO, from the sourcing of raw materials to its end-of-life disposal or recycling. This will involve quantifying the energy consumption, greenhouse gas emissions, and waste generation associated with its production and use. The results of the LCA will help to identify areas for improvement and to guide the development of more sustainable practices.

Green Synthesis Routes: Traditional methods for synthesizing phosphine oxides often involve the use of hazardous reagents and generate significant amounts of waste. Future research will focus on developing greener alternatives, such as catalytic oxidation of the parent phosphine using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. The use of renewable feedstocks and solvent-free reaction conditions will also be explored.

Biodegradability and Ecotoxicity: Studies on the biodegradability and ecotoxicity of THPO and its derivatives will be essential to assess their long-term environmental fate and impact. This information will be crucial for ensuring the safe and sustainable use of these compounds.

By integrating the principles of green chemistry into the design, synthesis, and application of THPO, it will be possible to realize its full potential while minimizing its environmental impact.

Research AreaObjectiveKey Metrics
Lifecycle Assessment (LCA)Quantify the environmental impact of THPOEnergy consumption, greenhouse gas emissions, waste generation
Green SynthesisDevelop environmentally friendly production methodsAtom economy, E-factor, use of renewable resources
EcotoxicologyAssess the environmental fate and impact of THPOBiodegradability, aquatic toxicity, bioaccumulation potential

Q & A

Q. How is Trihexylphosphine oxide synthesized, and what are the critical parameters for optimizing yield and purity?

this compound (THPO) is synthesized via oxidation of trihexylphosphine (THP). Key reagents include hydrogen peroxide (H₂O₂) or oxygen under controlled conditions. Critical parameters include reaction temperature (typically 25–50°C), reaction time (2–6 hours), and stoichiometric ratios of oxidizing agents. Post-synthesis purification involves column chromatography or recrystallization, with purity assessed via HPLC (≥98.5%) or GC. Yield optimization requires inert atmospheres to prevent side reactions .

Q. What spectroscopic techniques are used to characterize THPO, and how do they elucidate its molecular structure?

  • ³¹P NMR : Reveals the oxidation state of phosphorus, with THPO showing a distinct downfield shift (~30–40 ppm) compared to THP.
  • FT-IR : The P=O stretching vibration appears at ~1150–1200 cm⁻¹, confirming oxidation.
  • X-ray crystallography : Resolves bond lengths and angles, confirming the trigonal pyramidal geometry around phosphorus .

Q. What are the primary applications of THPO in coordination chemistry?

THPO acts as a ligand for transition metals (e.g., Pd, Pt), stabilizing complexes in catalytic cycles. Its long alkyl chains enhance solubility in nonpolar solvents, making it suitable for homogeneous catalysis. Applications include cross-coupling reactions and nanoparticle synthesis .

Q. What safety considerations are essential when handling THPO?

THPO is classified as WGK 2 (moderate water hazard). Key precautions include:

  • Use of PPE (gloves, goggles).
  • Avoidance of inhalation (flash point: 180°C).
  • Proper disposal via incineration or neutralization .

Advanced Research Questions

Q. How does THPO influence the electronic structure of metal complexes in catalysis?

THPO donates electron density via its P=O group, modulating the metal’s redox potential. Density Functional Theory (DFT) studies show that THPO’s coordination alters d-orbital occupancy in transition metals, enhancing catalytic activity in Suzuki-Miyaura couplings. Comparative studies with TOPO (trioctylphosphine oxide) reveal THPO’s stronger σ-donor ability due to shorter alkyl chains .

Q. What role does THPO play in stabilizing semiconductor nanocrystals, and how does this compare to other phosphine oxides?

THPO binds to under-coordinated Cd atoms in CdS clusters, reducing surface defects. Its alkyl chains provide steric stabilization, preventing aggregation. Compared to TOPO, THPO’s shorter chains result in tighter ligand packing, slightly blue-shifting absorption spectra (λₐᵦₛ ~400 nm vs. 410 nm for TOPO). X-ray absorption spectroscopy (XAS) confirms ligand-induced restructuring of quantum dot surfaces .

Q. How do solvent effects impact THPO’s reactivity in hydrogen-bonding interactions?

In polar solvents (e.g., DMSO), THPO’s P=O group engages in competitive hydrogen bonding with protic solvents, reducing its availability for substrate interactions. Solvent-dependent ³¹P NMR shifts (Δδ ~2–3 ppm in methanol vs. hexane) quantify this effect. IR spectroscopy reveals solvent-induced shifts in ν(P=O), correlating with hydrogen-bond strength .

Q. Can THPO be used in green chemistry applications, and what are the challenges in its recyclability?

THPO is explored in ionic liquids (e.g., [P₆₆₆₁₄][Triz]) for CO₂ capture due to its high thermal stability (decomposition >300°C). Challenges include:

  • High viscosity complicating separation.
  • Energy-intensive recovery via vacuum distillation. Lifecycle assessments (LCAs) suggest THPO-based systems reduce energy use by 15% compared to amine-based absorbents, but scalability remains unproven .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trihexylphosphine oxide
Reactant of Route 2
Trihexylphosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.